molecular formula C7H16N2O B2731490 2-(3-Methoxypyrrolidin-1-yl)ethanamine CAS No. 1695494-84-8

2-(3-Methoxypyrrolidin-1-yl)ethanamine

Cat. No. B2731490
M. Wt: 144.218
InChI Key: LUISJMMBMOJTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxypyrrolidin-1-yl)ethanamine is a chemical compound with the CAS Number: 1695494-84-8 . It has a molecular weight of 144.22 and its IUPAC name is 2-(3-methoxypyrrolidin-1-yl)ethan-1-amine . It is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(3-Methoxypyrrolidin-1-yl)ethanamine is 1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(3-Methoxypyrrolidin-1-yl)ethanamine is a liquid at room temperature . It has a molecular weight of 144.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Methoxypyrazines in Grape Biosynthesis

Research on 3-alkyl-2-methoxypyrazines (MPs) in grapes highlights their role in imparting herbaceous, green, and vegetal sensory attributes to wines. This review focuses on the discovery, biosynthesis, accumulation, transport, and metabolism of MPs, offering insights for further research into these flavour/odour compounds (Lei et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This indicates that it causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-methoxypyrrolidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUISJMMBMOJTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypyrrolidin-1-yl)ethanamine

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